molecular formula C8H7NO2 B1301796 2-(4-Pyridyl)malondialdehyde CAS No. 51076-46-1

2-(4-Pyridyl)malondialdehyde

Cat. No.: B1301796
CAS No.: 51076-46-1
M. Wt: 149.15 g/mol
InChI Key: RYYVVCNGQOENKM-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)malondialdehyde is an organic compound with the molecular formula C8H7NO2. It is also known by other names such as this compound and 4-(1,3-Dioxoprop-2-yl)pyridine . This compound is characterized by the presence of a pyridine ring attached to a malonaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-(4-Pyridyl)malondialdehyde can be achieved through various synthetic routes. One common method involves the reaction of pyridine-4-carboxaldehyde with malonic acid in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture in a solvent such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Pyridyl)malondialdehyde undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine-4-carboxylic acid, while reduction can produce 2-(Pyridin-4-yl)propanediol.

Mechanism of Action

The mechanism of action of 2-(4-Pyridyl)malondialdehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an electrophilic agent, reacting with nucleophilic sites on proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-Pyridyl)malondialdehyde can be compared with other similar compounds such as 2-(Pyridin-3-yl)malonaldehyde and 2-(Pyridin-2-yl)malonaldehyde . These compounds share a similar structure but differ in the position of the pyridine ring attachment. The unique position of the pyridine ring in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-pyridin-4-ylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVVCNGQOENKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371941
Record name 2-(4-Pyridyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51076-46-1
Record name 2-(4-Pyridyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)malonaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(pyridin-4-yl)malonaldehyde contribute to the formation of porous materials for carbon dioxide capture?

A1: 2-(pyridin-4-yl)malonaldehyde (Hpma) acts as a bridging ligand, coordinating with metal ions like copper(II) to form three-dimensional coordination polymers. [] The structure of Hpma, featuring both a pyridine ring and a malonaldehyde group, allows it to bind to metal ions through multiple sites. This binding creates a network with repeating units, resulting in porous materials. The size and shape of the pores formed within these materials are influenced by the specific metal ion used and the reaction conditions.

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